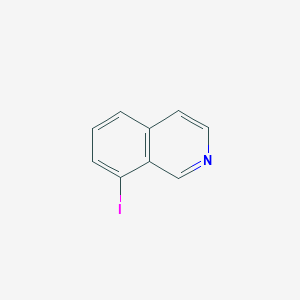

8-Iodoisoquinoline

Beschreibung

Historical Context and Evolution of Isoquinoline (B145761) Chemistry

Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp slideshare.netwikipedia.orgwikidoc.org. Its discovery marked a significant milestone, igniting widespread interest in heterocyclic chemistry and influencing numerous subsequent research endeavors solubilityofthings.com. As a structural isomer of quinoline (B57606), isoquinoline is classified as a benzopyridine wikipedia.orgwikidoc.org. This core structure is the backbone of a large family of naturally occurring alkaloids, such as morphine, codeine, and papaverine, which have been recognized for their potent pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects jpionline.orgalfa-chemistry.commdpi.comnumberanalytics.comresearchgate.netamerigoscientific.com. These natural products, often derived biosynthetically from the amino acids tyrosine and phenylalanine, have historically been utilized in traditional medicine and continue to be subjects of intense pharmacological study wikipedia.orgwikidoc.orgresearchgate.netamerigoscientific.com.

The evolution of isoquinoline chemistry has been closely tied to the development of synthetic strategies. Early methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, relied on electrophilic aromatic substitution, which often limited their application to electron-rich carbocycles wikipedia.orgacs.orgmdpi.comresearchgate.netorganic-chemistry.orgnih.gov. More recent advancements have seen the emergence of transition metal-catalyzed reactions, offering improved efficiency, broader substrate scope, and greater functional group tolerance, thereby expanding the accessibility of diverse isoquinoline derivatives acs.orgorganic-chemistry.orgnih.gov.

Strategic Importance of Halogenated Isoquinolines in Organic Synthesis

The introduction of halogen atoms, particularly iodine, onto the isoquinoline framework significantly enhances its utility as a synthetic intermediate. Halogenated organic compounds are cornerstones of modern organic synthesis, serving as versatile precursors for a multitude of chemical transformations acs.orgacs.org. The carbon-halogen bond, especially the carbon-iodine bond, is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are critical for building complex molecular architectures acs.org.

The strategic placement of a halogen atom, for instance, at the C4 position of the isoquinoline ring, is particularly valuable for synthesizing pharmacologically active compounds, although achieving such regioselectivity can be challenging due to the inherent electronic biases of the isoquinoline system acs.orgresearchgate.net. Methods involving dearomatization-rearomatization strategies, such as those employing Boc2O-mediated dearomatization, have been developed to achieve selective C4 halogenation acs.orgresearchgate.net. Furthermore, the presence of iodine can also facilitate radiolabeling applications or serve as a key handle for further synthetic elaboration ontosight.ai. Decarboxylative halogenation, a process that converts carboxylic acids into organic halides with the liberation of carbon dioxide, also offers a pathway to halogenated isoquinolines acs.org. The ability to introduce and manipulate halogens on the isoquinoline scaffold opens avenues for creating novel derivatives with tailored properties for medicinal chemistry, materials science, and beyond.

Research Landscape and Potential of 8-Iodoisoquinoline

This compound (CAS Number: 1131605-27-0) is a specific halogenated derivative of the isoquinoline core that has garnered attention in the research community primarily as a valuable synthetic intermediate and building block ontosight.aiambeed.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com. While extensive research focusing exclusively on the biological activities of this compound itself is not detailed in the provided literature snippets, its chemical properties and availability indicate its role in synthetic organic chemistry.

The compound is characterized by its molecular formula C9H6IN and a molecular weight of 255.06 g/mol ambeed.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com. It typically presents as a solid and exhibits a boiling point of approximately 336.8 °C at 760 mmHg sigmaaldrich.com. Its purity is generally reported around 95-97% sigmaaldrich.comsigmaaldrich.com. For storage, it is recommended to keep this compound in a dark, dry place at refrigerated temperatures (2-8 °C) to maintain its integrity sigmaaldrich.comsigmaaldrich.com.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source Index |

| CAS Number | 1131605-27-0 | ambeed.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Molecular Weight | 255.06 | ambeed.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| IUPAC Name | This compound | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 336.8 ± 15.0 °C (at 760 mmHg) | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 4°C, protect from light | sigmaaldrich.com |

| Number of Heavy Atoms | 11 | ambeed.com |

| Number of Aromatic Heavy Atoms | 10 | ambeed.com |

| Fraction Csp3 | 0.0 | ambeed.com |

| Number of Rotatable Bonds | 0 | ambeed.com |

| Number of H-bond Acceptors | 1.0 | ambeed.com |

| Number of H-bond Donors | 0.0 | ambeed.com |

| Molar Refractivity | 54.46 | ambeed.com |

| TPSA | 12.89 Ų | ambeed.com |

| Consensus Log Po/w | 2.7 | ambeed.com |

| Synthetic Accessibility | 1.88 | ambeed.com |

The presence of the iodine atom at the 8-position makes this compound a valuable precursor for further chemical modifications. Its potential applications lie in medicinal chemistry, where it can serve as a lead compound or an intermediate in the synthesis of more complex biologically active molecules. The iodo substituent can be leveraged in various synthetic pathways, including cross-coupling reactions, to introduce diverse functionalities onto the isoquinoline core acs.orgontosight.ai. This makes this compound a compound of interest for researchers exploring new synthetic routes and developing novel chemical entities. Related compounds, such as N-[(4-Hydroxy-8-iodoisoquinolin-3-yl)carbonyl]glycine, also highlight the utility of iodinated isoquinolines in medicinal chemistry research ontosight.ai.

Compound List:

this compound

Isoquinoline

Quinoline

Morphine

Codeine

Papaverine

N-[(4-Hydroxy-8-iodoisoquinolin-3-yl)carbonyl]glycine

8-Bromo-4-iodoisoquinoline

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-iodoisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUAAVGLCWGKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857007 | |

| Record name | 8-Iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131605-27-0 | |

| Record name | 8-Iodoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Iodoisoquinoline and Its Derivatives

Direct Synthetic Routes to 8-Iodoisoquinoline

The direct introduction of an iodine atom onto the isoquinoline (B145761) core or the transformation of a pre-existing functional group represents the most straightforward approaches to this compound. These methods hinge on controlling the regioselectivity of the reaction to favor substitution at the C8 position.

Strategies Involving Regioselective Iodination

Direct C-H iodination of the isoquinoline ring system often presents challenges in controlling regioselectivity, with many methods favoring substitution at the C5 position. However, specific reagents and conditions have been developed to achieve iodination at other sites. While direct C8 iodination is less common, certain protocols can be utilized. One notable method involves the use of N-Iodosuccinimide (NIS) in conjunction with a strong acid promoter like trifluoromethanesulfonic acid (TfOH). researchgate.net While this system is highly effective for producing 5-iodoisoquinoline (B1339040) with high regioselectivity, modifications to substrate or conditions would be necessary to direct the iodination to the C8 position, which remains a significant synthetic challenge. researchgate.netresearchgate.net

Another approach is radical-based direct C-H iodination. For instance, a protocol using potassium persulfate (K₂S₂O₈) and sodium iodide has been developed for quinolines, which can sometimes be extrapolated to isoquinolines. rsc.orgrsc.org These reactions often show selectivity for the C3 position in quinolines. rsc.orgrsc.org Achieving C8 selectivity in isoquinolines via a direct C-H iodination pathway is not straightforward and typically requires a pre-existing directing group on the molecule.

Transformations of Pre-functionalized Aromatic Precursors

A more reliable strategy for accessing this compound involves the cyclization of a pre-functionalized aromatic precursor that already contains an iodine atom at the desired position. This approach circumvents the regioselectivity issues inherent in the direct iodination of the isoquinoline heterocycle.

A common strategy involves starting with an ortho-iodinated benzaldehyde (B42025) or ketone derivative, which can be elaborated into the final isoquinoline ring system. For example, 8-bromotetrahydroisoquinolin-4-one has been used as a versatile intermediate that can be synthesized through an intramolecular Friedel-Crafts cyclization. researchgate.net A similar strategy starting with an 8-iodo precursor would be a viable route. The bromo- functionality in such intermediates can potentially be converted to the iodo- derivative via a Finkelstein reaction, although this falls outside a direct transformation of an aromatic precursor to the final ring.

A more direct example is the synthesis of 8-arylisoquinolines via Suzuki cross-coupling reactions starting from 8-bromotetrahydroisoquinolin-4-one. researchgate.net This highlights the utility of starting with a pre-halogenated isoquinoline core. To obtain this compound itself, one could envision a synthetic sequence beginning with 2-iodo-3-methylbenzaldehyde. This precursor could undergo condensation with an amine, followed by cyclization and aromatization to yield the target molecule. The key advantage of this method is the unambiguous placement of the iodine atom prior to the construction of the heterocyclic ring.

Cascade and Multi-Component Reactions for Isoquinoline Ring Formation

Transition metal-catalyzed cascade and multi-component reactions provide powerful and atom-economical methods for constructing complex molecular architectures like isoquinolines from simple, readily available starting materials. These reactions can assemble the isoquinoline core and install the C8-iodo substituent in a single, efficient process.

Palladium-Catalyzed Annulation and Cyclization Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, and numerous methods for isoquinoline synthesis have been developed using this metal. A prominent strategy involves the palladium-catalyzed coupling of an ortho-halo-benzaldimine with a terminal alkyne (a Sonogashira coupling), followed by a cyclization step. nih.gov To synthesize an this compound derivative, one would start with a 2,3-dihalogenated benzaldehyde. For instance, reacting the N-tert-butylimine of 2-bromo-3-iodobenzaldehyde (B2675353) with a terminal alkyne under palladium catalysis would generate an iminoalkyne intermediate. Subsequent copper-catalyzed cyclization would then furnish the 1,4-disubstituted-8-iodoisoquinoline. nih.govorganic-chemistry.org

Another powerful palladium-catalyzed method is the α-arylation of ketones. nih.gov This involves the coupling of an ortho-bromobenzyl derivative with a ketone enolate, followed by cyclization. To access an this compound, a starting material such as 1-bromo-2-(bromomethyl)-3-iodobenzene could be coupled with a ketone, and the resulting adduct could be cyclized with an amine source like ammonium (B1175870) acetate (B1210297) to form the desired product. This methodology is notable for its excellent yields and broad substrate scope, accommodating both electron-rich and electron-poor systems. nih.gov

| Method | Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| Sequential Coupling/Cyclization | o-Iodobenzaldehyde imine, Terminal alkyne | Pd catalyst, Cu catalyst | Substituted Isoquinoline | Good to Excellent | nih.govorganic-chemistry.org |

| α-Arylation/Cyclization | o-Bromobenzyl bromide, Ketone | Pd catalyst, Base, NH₄OAc | Substituted Isoquinoline | >70% (overall) | nih.gov |

| C-H Arylation | 1-bromo-2-(difluorovinyl)benzene, N-H heterocycle | Pd catalyst | N-fused Isoquinoline | Moderate to Good | rsc.org |

This table presents generalized data for palladium-catalyzed isoquinoline syntheses that could be adapted for this compound by using appropriately substituted precursors.

Copper-Catalyzed Cyclization Methodologies

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of isoquinolines. Copper catalysts are often used to promote the final cyclization step in tandem with other metal-catalyzed processes, such as the palladium-catalyzed Sonogashira coupling mentioned previously. nih.govorganic-chemistry.org

More direct copper-catalyzed methods have also been developed. A notable example is a domino three-component reaction involving a 2-bromoaryl aldehyde, a terminal alkyne, and acetamide, which serves as the nitrogen source. acs.org This palladium-free process, catalyzed by copper(I), proceeds through a sequence of Sonogashira coupling, condensation, and 6-endo-dig cyclization to afford densely functionalized isoquinolines. acs.org The use of a 2-bromo-3-iodo-benzaldehyde in this reaction would directly lead to the formation of an this compound derivative. This method is advantageous due to its operational simplicity and avoidance of toxic or odorous amine reagents. acs.org

Another innovative approach is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. semanticscholar.org This environmentally friendly method can selectively produce either isoquinolines or isoquinoline N-oxides by choosing to protect or deprotect the oxime's hydroxyl group. semanticscholar.org Applying this to a substrate bearing an iodine atom at the appropriate position on the aryl ring would provide a green route to this compound derivatives.

| Method | Starting Materials | Catalyst/Reagents | Key Steps | Yield | Reference |

| Three-Component Benzannulation | 2-Bromoaryl aldehyde, Terminal alkyne, Acetamide | Cu(I) catalyst | Sonogashira, Condensation, Cyclization | Good | acs.org |

| Intramolecular Cyclization | (E)-2-Alkynylaryl oxime | Cu(I) catalyst in H₂O | 6-endo-dig Cyclization | Moderate to High | semanticscholar.org |

This table summarizes copper-catalyzed methods adaptable for the synthesis of this compound derivatives.

Rhodium(III)-Catalyzed C-H Activation and Annulation

Rhodium(III)-catalyzed C-H activation and annulation reactions represent a state-of-the-art strategy for isoquinoline synthesis. These methods typically employ a directing group on an aromatic substrate to guide the catalyst to a specific C-H bond, which is then cleaved and annulated with a coupling partner, most commonly an alkyne. researchgate.net

For the synthesis of this compound derivatives, one would start with a benzaldimine or ketoxime derived from a 3-iodo-substituted benzaldehyde or ketone. The imine or oxime nitrogen acts as a directing group, guiding the [Cp*Rh(III)] catalyst to activate the C-H bond at the C2 position. Oxidative annulation with an internal alkyne then constructs the isoquinoline ring. researchgate.netacs.org The N-O bond of the oxime can act as an internal oxidant, allowing the catalytic cycle to proceed without external additives. acs.org This approach is highly efficient and offers excellent regioselectivity, dictated by the position of the directing group. A wide range of functional groups are tolerated, making it a versatile tool for accessing highly substituted 8-iodoisoquinolines. researchgate.netrsc.org

| Method | Starting Materials | Catalyst/Reagents | Key Features | Yield | Reference |

| Oxidative Cross-Coupling | Aryl aldimine, Internal alkyne | [CpRh(MeCN)₃][SbF₆]₂, Cu(OAc)₂·H₂O | C-H activation, High regioselectivity | Good | researchgate.net |

| O-Acyloxime Annulation | Aryl ketone O-acyloxime, Internal alkyne | [CpRhCl₂]₂, NaOAc | Redox-neutral, N-O bond as internal oxidant | Good to Excellent | acs.org |

This table highlights Rh(III)-catalyzed methods for isoquinoline synthesis, applicable to 8-iodo derivatives using iodinated starting materials.

Asymmetric Synthetic Approaches to Chiral this compound Derivatives

The synthesis of enantiopure chiral molecules is a cornerstone of modern medicinal chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry. For isoquinoline-based structures, chirality, particularly at the C1 position, is a common feature in numerous bioactive natural products and pharmaceuticals. nih.gov Consequently, the development of asymmetric methods to access chiral derivatives of this compound is of significant interest, providing building blocks for complex target molecules.

Transition-metal-catalyzed asymmetric reduction is a primary strategy for generating chiral tetrahydroisoquinolines (THIQs) from their corresponding dihydroisoquinoline (DHIQ) or isoquinolinium salt precursors. mdpi.com These methods often rely on the use of a chiral ligand complexed to a metal center, such as rhodium or iridium, to induce enantioselectivity. For instance, rhodium complexes featuring chiral diamine ligands have been effectively used in the asymmetric transfer hydrogenation of DHIQs in aqueous media, a key step toward sustainable synthesis. mdpi.commdpi.com Similarly, iridium-catalyzed asymmetric hydrogenation, sometimes enhanced by a Brønsted acid co-catalyst, has shown broad substrate applicability and excellent enantioselectivity in producing a variety of chiral THIQs. mdpi.com

Another powerful technique is the metal-catalyzed asymmetric [2+2+2] cycloaddition. Cationic rhodium(I) complexes with axially chiral biaryl bisphosphine ligands, such as (S)-H8-BINAP, have demonstrated high catalytic activity in constructing chiral biaryl systems. tcichemicals.com This approach could be adapted for the atroposelective synthesis of axially chiral this compound derivatives. tcichemicals.com

Organocatalysis also presents a viable, metal-free alternative. Chiral primary amines have been used to catalyze the enantioselective [3 + 2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various coupling partners. nih.gov This method allows for the construction of complex dinitrogen-fused heterocyclic systems containing the tetrahydroisoquinoline core with high diastereoselectivity and enantioselectivity. nih.gov While direct application to an 8-iodo-substituted substrate has not been extensively detailed in the provided literature, these established methodologies for the broader isoquinoline class form a robust foundation for developing specific protocols for chiral this compound derivatives.

Table 1: Overview of Asymmetric Catalytic Systems for Chiral Isoquinoline Derivatives

| Catalytic System | Reaction Type | Key Features | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rhodium / Chiral Diamine (CAMPY) | Asymmetric Transfer Hydrogenation | Effective in aqueous media; HCOOH/Et₃N as hydrogen source. | Moderate | mdpi.commdpi.com |

| Iridium / JosiPhos-type Ligand | Asymmetric Hydrogenation | Requires HBr as a catalyst activator; effective for sterically hindered substrates. | Excellent | mdpi.com |

| Rhodium(I) / (S)-H8-BINAP | [2+2+2] Cycloaddition | Creates axially chiral biaryl lactones. | High | tcichemicals.com |

Development of Scalable and Sustainable Synthesis Protocols

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable and sustainable protocols. For this compound and its derivatives, this involves adopting principles of green chemistry to minimize environmental impact, improve safety, and enhance economic viability. rsc.orgmdpi.com Key areas of development include the use of safer solvents, reduction of energy consumption, and the implementation of advanced manufacturing technologies like continuous flow systems. rsc.org

A significant advancement in sustainable synthesis is the replacement of traditional organic solvents with water. The asymmetric transfer hydrogenation of dihydroisoquinolines, for example, has been successfully performed in aqueous media, which not only reduces environmental burden but can also influence catalytic activity and selectivity. mdpi.com

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.comresearchgate.net This technology is particularly well-suited for photochemical reactions, which are increasingly used in the synthesis of heterocyclic compounds. researchgate.net By integrating photocatalysis, which can proceed under mild, visible-light-driven conditions, with continuous-flow reactors, it is possible to develop highly efficient and scalable processes. mdpi.comrsc.org Such systems have been applied to the gram-scale synthesis of quinolines and could be readily adapted for this compound production. researchgate.net

Furthermore, the principles of sustainability encourage minimizing the use of hazardous reagents. Electrocatalysis, for instance, can bypass the need for stoichiometric chemical oxidants or reductants by using electricity to drive reactions. mdpi.com Biocatalysis, which harnesses the stereoselectivity of enzymes, represents another green approach, typically operating in aqueous environments under mild conditions. mdpi.com While specific applications of these advanced methods to this compound are still emerging, they represent the future direction for the large-scale, environmentally responsible production of these valuable chemical intermediates. rsc.orgrsc.org

Table 2: Sustainable and Scalable Approaches for Isoquinoline Synthesis

| Approach | Core Principle | Advantages | Relevance to this compound | Reference |

|---|---|---|---|---|

| Aqueous Media | Use of water as a solvent. | Reduced environmental impact, improved safety, potential for unique reactivity. | Applicable to hydrogenation reactions of isoquinoline precursors. | mdpi.com |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced scalability, precise process control, improved safety and efficiency. | Enables gram-scale production and telescoped reactions. | researchgate.net |

| Photocatalysis | Use of light to drive chemical reactions. | Mild reaction conditions, access to unique reactive intermediates. | Potential for efficient, green synthesis of the isoquinoline core. | mdpi.comrsc.org |

| Electrocatalysis | Use of electricity to replace stoichiometric reagents. | Avoids hazardous oxidants/reductants, improves atom economy. | A promising green alternative for redox transformations. | mdpi.com |

Mechanistic Studies and Reactivity Profiles of 8 Iodoisoquinoline

Cross-Coupling Chemistry of 8-Iodoisoquinoline

The carbon-iodine bond at the 8-position of the isoquinoline (B145761) ring is a key functional handle for the construction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, relative to C-Br or C-Cl bonds, makes this compound an excellent substrate for these transformations.

Palladium-Catalyzed Aminocarbonylation Reactionsnih.gov

Palladium-catalyzed aminocarbonylation is a powerful method for the introduction of an amide functional group. This reaction involves the coupling of an aryl halide with an amine and carbon monoxide, mediated by a palladium catalyst. While specific studies on the aminocarbonylation of this compound are not extensively detailed in the provided literature, the reactivity of other iodo-substituted isoquinolines provides valuable insights. For instance, the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has been successfully accomplished with a variety of amines. wikipedia.org Typically, these reactions are carried out under mild conditions, such as atmospheric pressure of carbon monoxide and temperatures around 50°C. wikipedia.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Common catalyst systems include Pd(OAc)₂ with phosphine (B1218219) ligands like PPh₃ or bidentate ligands such as XantPhos for less basic or sterically hindered amines. wikipedia.org It is reasonable to expect that this compound would exhibit similar reactivity, allowing for the synthesis of a range of 8-carboxamidoisoquinoline derivatives.

Below is a representative table of conditions and outcomes for the aminocarbonylation of a related iodoisoquinoline substrate, which can be extrapolated to predict the behavior of this compound.

| Entry | Amine | Catalyst System | Solvent | Time (h) | Conversion (%) |

| 1 | Morpholine | Pd(OAc)₂/PPh₃ | DMF | 2 | >95 |

| 2 | Piperidine | Pd(OAc)₂/PPh₃ | DMF | 2 | >95 |

| 3 | Aniline | Pd(OAc)₂/XantPhos | DMF | 8 | >95 |

| 4 | L-Alanine methyl ester | Pd(OAc)₂/XantPhos | DMF | 8 | >95 |

| Data based on the aminocarbonylation of 1-iodoisoquinoline. wikipedia.org |

Suzuki-Miyaura Coupling for Aryl Substitution at the 8-Positionwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds. thieme-connect.deharvard.edu This palladium-catalyzed reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govyoutube.com The reaction of this compound with various aryl or heteroaryl boronic acids or esters would provide a direct route to 8-arylisoquinolines.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. harvard.edu The presence of a base is essential for the activation of the organoboron reagent. nih.gov A study on the related compound, 8-iodoquinolin-4(1H)-one, demonstrated a rapid Suzuki-Miyaura cross-coupling reaction, highlighting the feasibility of this transformation at the 8-position of a quinoline-type scaffold. wikipedia.org

Table of Potential Suzuki-Miyaura Coupling Partners for this compound:

| Entry | Boronic Acid/Ester | Expected Product |

|---|---|---|

| 1 | Phenylboronic acid | 8-Phenylisoquinoline |

| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)isoquinoline |

| 3 | Pyridine-3-boronic acid | 8-(Pyridin-3-yl)isoquinoline |

Sonogashira, Heck, and Stille Coupling Applications

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org The Sonogashira coupling of this compound would yield 8-alkynylisoquinoline derivatives, which are valuable intermediates in organic synthesis. The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex. libretexts.orgorganic-chemistry.org While isoquinoline itself has been reported to be poorly tolerated in some photoinduced inverse Sonogashira reactions, this is likely due to the specific reaction conditions and mechanism, and does not preclude the successful application of the traditional Sonogashira coupling to this compound. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. nrochemistry.comnih.gov This reaction would allow for the introduction of alkenyl substituents at the 8-position of the isoquinoline ring. The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. acs.org The Heck reaction is known for its high stereoselectivity, typically affording the trans-substituted alkene. nih.gov

Stille Coupling: The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. researchgate.netresearchgate.net This reaction is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. organic-chemistry.org The coupling of this compound with various organostannanes would provide access to a diverse array of 8-substituted isoquinolines, including alkyl, alkenyl, and aryl derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Nucleophilic Aromatic Substitution on the this compound Core

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Generally, SNAr reactions are favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. The isoquinoline nucleus is inherently electron-deficient, which can facilitate nucleophilic attack. However, the position of substitution is critical. Nucleophilic substitution on the isoquinoline ring is known to preferentially occur at the 1-position. This is because the attack of a nucleophile at this position leads to a resonance-stabilized intermediate where the negative charge is delocalized onto the electronegative nitrogen atom.

For this compound, direct nucleophilic displacement of the iodide is expected to be less favorable compared to substitution at the 1-position. The absence of a strongly activating group (like a nitro group) ortho or para to the iodine atom at position 8 makes the SNAr mechanism less likely under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution might be achievable. It is also important to consider that in some cases, what appears to be a nucleophilic aromatic substitution may proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In the case of isoquinoline, the pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution preferentially occurs on the benzene (B151609) ring, at positions 5 and 8. The attack at these positions preserves the aromaticity of the pyridine ring in the resonance structures of the intermediate carbocation.

For this compound, the existing iodine substituent will influence the regioselectivity of further electrophilic attack. Iodine is a deactivating group but is ortho, para-directing. Therefore, electrophilic attack on the benzene ring of this compound would be expected to occur at positions 5 and 7. Theoretical studies on the related compound, 8-hydroxyquinoline, have been used to predict the most likely sites of electrophilic attack by comparing the stability of the resulting product molecules. Similar computational approaches could be applied to this compound to predict the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Radical-Mediated Transformations Involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a suitable substrate for radical-mediated transformations. These reactions can be initiated by various methods, including heat, light, or radical initiators. Recent advancements in photoredox catalysis have expanded the scope of radical reactions, often allowing them to proceed under mild conditions.

Transformations involving the C-I bond of this compound could include radical cyclizations, additions to alkenes or alkynes, or coupling reactions. For example, an aryl radical generated at the 8-position could participate in intramolecular cyclization if a suitable tethered radical acceptor is present in the molecule. Additionally, iodine-mediated radical reactions, where an iodine radical is generated, could potentially be applied. nih.gov While specific examples of radical-mediated transformations starting from this compound are not prevalent in the reviewed literature, the known reactivity of aryl iodides in radical chemistry suggests that this is a promising area for further investigation. For instance, radical deoxygenation pathways have been demonstrated in the synthesis of isoquinoline derivatives, indicating the compatibility of the isoquinoline core with radical intermediates. thieme-connect.de

Theoretical and Computational Elucidations of Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating the detailed mechanisms of organic reactions. nih.gov For a molecule such as this compound, which possesses both a nucleophilic nitrogen atom and an electrophilic carbon-iodine bond, theoretical studies can offer profound insights into its reactivity in various transformations, such as transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These computational approaches allow for the characterization of transient species like transition states, which are pivotal to understanding reaction kinetics and selectivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and has been widely applied to study reaction mechanisms. rsc.orgacs.org A key application of DFT in mechanistic chemistry is the location and characterization of transition state (TS) structures. The transition state represents the highest energy point along a reaction coordinate, and its energetic barrier (activation energy) determines the rate of the reaction.

For this compound, DFT calculations are instrumental in analyzing the transition states of critical reaction steps, particularly in palladium-catalyzed cross-coupling reactions where the C-I bond is activated. The oxidative addition of the this compound to a palladium(0) complex is often a rate-determining step in reactions like the Suzuki, Heck, and Sonogashira couplings. nih.govelsevierpure.comresearchgate.net DFT can model the geometry and energy of the transition state for this process, providing insights into the factors that influence its feasibility.

For instance, in a hypothetical Suzuki coupling reaction, DFT can be used to calculate the energy profile of the oxidative addition step. The calculations would typically involve optimizing the geometries of the reactants (this compound and a Pd(0) catalyst), the transition state, and the resulting Pd(II) product.

Below is an interactive data table illustrating typical energetic data that could be obtained from a DFT analysis of the oxidative addition step in a cross-coupling reaction involving an aryl iodide, which serves as an analogue for this compound.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Parameter (e.g., C-I or C-Pd distance in Å) |

|---|---|---|---|

| Reactants (Ar-I + Pd(0)L₂) | 0.0 | 0.0 | C-I ≈ 2.10 |

| Transition State (TS) | +15.2 | +16.5 | C-I ≈ 2.55, C-Pd ≈ 2.40 |

| Product (Ar-Pd(II)-I L₂) | -5.8 | -4.5 | C-Pd ≈ 2.05 |

This table presents hypothetical data based on computational studies of similar aryl iodide systems to illustrate the outputs of a DFT analysis.

The analysis of the transition state geometry can reveal important details, such as the elongation of the C-I bond and the formation of the new C-Pd bond. Furthermore, DFT calculations can elucidate the influence of ligands on the palladium catalyst, showing how sterically bulky or electron-donating ligands can modulate the energy of the transition state and, consequently, the reaction rate. nih.gov A theoretical analysis of a Suzuki coupling catalyzed by a palladium complex with an 8-substituted quinoline (B57606) ligand highlights the relevance of such computational approaches to this class of compounds. usd.eduusd.edu

Beyond the analysis of a single transition state, quantum chemical methods can be employed to model entire reaction pathways, providing a comprehensive energy profile that connects reactants, intermediates, transition states, and products. Current time information in Edmonton, CA.rsc.org This is particularly valuable for multi-step catalytic cycles, allowing for the identification of the rate-determining step and potential side reactions.

For this compound, modeling the complete catalytic cycle of a reaction like the Sonogashira coupling would involve several key steps:

Oxidative Addition: Cleavage of the C-I bond and formation of an organopalladium(II) complex.

Transmetalation: Transfer of the alkynyl group from a copper acetylide to the palladium center (in the copper-co-catalyzed variant). libretexts.org

Reductive Elimination: Formation of the C-C bond between the isoquinoline and alkyne moieties, regenerating the palladium(0) catalyst. youtube.com

Each of these steps proceeds through its own transition state, and quantum chemical modeling can provide the relative energies of all species along the reaction coordinate. An illustrative reaction energy profile for a generic palladium-catalyzed cross-coupling reaction is shown below.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Reactants | 0.0 |

| TS1 (Ox. Add.) | +16.5 | |

| Intermediate 1 | -4.5 | |

| Transmetalation | Intermediate 1 + Nucleophile | -4.5 |

| TS2 (Trans.) | +12.0 | |

| Intermediate 2 | -10.0 | |

| Reductive Elimination | Intermediate 2 | -10.0 |

| TS3 (Red. Elim.) | +5.0 | |

| Products + Catalyst | -25.0 |

This table provides a representative energy profile for a multi-step catalytic reaction, with energy values based on general findings for similar cross-coupling reactions.

Such models can also be used to investigate competing reaction pathways. For example, in nucleophilic aromatic substitution (SNAr) reactions, DFT calculations can help determine whether the reaction proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate or via a concerted mechanism with a single transition state. nih.govspringernature.com The electronic properties of the aza-aromatic ring system in this compound, influenced by the nitrogen atom, can be precisely quantified through these models to predict its susceptibility to nucleophilic attack under various conditions. rsc.org

Applications of 8 Iodoisoquinoline in Complex Organic Synthesis

Strategic Building Block for Heterocyclic Compound Libraries

The creation of heterocyclic compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules for biological activity. 8-Iodoisoquinoline serves as an excellent starting scaffold for generating such libraries due to the predictable reactivity of the carbon-iodine bond. Chemists can employ various cross-coupling reactions to introduce a wide array of substituents at the 8-position, leading to a multitude of structurally diverse isoquinoline (B145761) derivatives. orgsyn.orgnih.gov

The utility of haloaromatics, such as this compound, in transition-metal-catalyzed reactions allows for their participation in couplings that form new carbon-carbon and carbon-heteroatom bonds. orgsyn.org This capability is fundamental to combinatorial chemistry, where different coupling partners can be systematically reacted with the this compound core to rapidly generate a large collection of distinct compounds. nih.govcrysdotllc.com For instance, by reacting this compound with a diverse set of boronic acids (in Suzuki coupling), terminal alkynes (in Sonogashira coupling), or amines (in Buchwald-Hartwig amination), a library of 8-substituted isoquinolines with varied electronic and steric properties can be assembled. These libraries are invaluable for exploring the structure-activity relationships (SAR) of potential drug candidates. acs.org

| Coupling Reaction | Reagent Type | Resulting Scaffold |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 8-Aryl/Heteroaryl-isoquinolines |

| Sonogashira Coupling | Terminal Alkynes | 8-Alkynyl-isoquinolines |

| Buchwald-Hartwig Amination | Amines | 8-Amino-isoquinolines |

| Heck Coupling | Alkenes | 8-Alkenyl-isoquinolines |

| Stille Coupling | Organostannanes | 8-Aryl/Alkenyl-isoquinolines |

Precursor in the Synthesis of Bioactive Natural Products and Analogues

The isoquinoline motif is a common structural core in a vast number of biologically active natural products, including many alkaloids with significant pharmacological properties. rsc.orgrsc.orgnih.govwikipedia.org this compound is a key intermediate in the synthesis of these complex molecules and their analogues, which are often developed to improve potency, selectivity, or pharmacokinetic properties. researchgate.netresearchgate.netnih.gov The synthesis of isoquinoline alkaloids is a major focus in organic chemistry due to their therapeutic potential. researchgate.netbohrium.com

A notable example is in the synthesis of aporphine (B1220529) alkaloids, where functionalization at the C-8 position is crucial for constructing the characteristic polycyclic framework. acs.org Synthetic strategies often involve an intramolecular biaryl coupling where the 8-position of an isoquinoline precursor is linked to another aromatic ring. Using this compound allows for precise control over this bond formation.

Furthermore, the development of analogues of natural products like crispine A, which exhibits a range of activities including anticancer effects, can be facilitated by using this compound. researchgate.net The iodine atom can be replaced with various functional groups to create a series of analogues, enabling a detailed investigation of how structural modifications impact biological activity.

| Natural Product/Analogue Class | Synthetic Utility of this compound | Key Transformation Example |

| Aporphine Alkaloids | Serves as a precursor for constructing the tetracyclic core. acs.org | Intramolecular Palladium-Catalyzed Arylation |

| Crispine A Analogues | Enables modification at the C-8 position to explore structure-activity relationships. researchgate.net | Suzuki or Stille Coupling |

| Fredericamycin A Models | Used to build the complex cyclopent[g]isoquinoline substructure. rsc.orgsci-hub.se | Lithiation followed by conjugate addition |

Enabling Diversification of Isoquinoline Scaffolds

The true power of this compound in organic synthesis lies in its capacity to act as a linchpin for the diversification of the isoquinoline scaffold. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in many catalytic cycles, allowing for milder reaction conditions and broader functional group tolerance. d-nb.info This reactivity makes this compound an ideal substrate for a wide range of palladium-, copper-, and rhodium-catalyzed cross-coupling reactions. mdpi.comorganic-chemistry.org

Research has demonstrated the successful application of Suzuki-Miyaura coupling to introduce various aryl and heteroaryl groups at the 8-position, creating biaryl structures that are prevalent in many biologically active compounds. acs.orgresearchgate.net Similarly, Sonogashira coupling with terminal alkynes provides access to 8-alkynylisoquinolines, which can be further elaborated into more complex structures. These methods allow for the convergent and regioselective synthesis of polysubstituted isoquinolines that would be difficult to access through traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions, which often rely on electron-rich systems. pnas.org

A regioexhaustive strategy for functionalizing the isoquinoline core can employ halogenation as a tool. For instance, the less reactive positions of the isoquinoline ring can be accessed by first blocking the more reactive sites with a halogen like bromine, then introducing a different halogen, such as chlorine at the 8-position, followed by selective reactions. d-nb.info

| Reaction Type | Catalyst System (Example) | Functional Group Introduced | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | Phenyl | d-nb.info |

| C-H Olefination | Co(III) complex | Alkenyl | rsc.org |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | Aryl groups | acs.org |

| Cross-Coupling | Trimethylaluminum | Methyl | d-nb.info |

Role in the Construction of Functional Organic Materials

The applications of isoquinoline derivatives extend beyond medicinal chemistry into the realm of materials science. pnas.org Isoquinoline-based compounds are utilized in the development of functional organic materials such as those used in light-emitting diodes (OLEDs), fluorescent sensors, and as corrosion inhibitors. wikipedia.orgacs.org The photophysical properties of these materials can be finely tuned by modifying the substituents on the isoquinoline core.

This compound plays a crucial role in this area by providing a synthetic entry point for introducing functionalities that impart desired material properties. For example, coupling this compound with fluorescent aromatic or heteroaromatic groups can lead to novel dyes and luminescent materials. acs.org The extended π-conjugation resulting from such couplings can shift the absorption and emission wavelengths, alter quantum yields, and influence properties like aggregation-induced emission (AIE). acs.org Additionally, isoquinoline derivatives have been investigated as corrosion inhibitors, where their efficacy depends on their ability to adsorb onto metal surfaces, a property that can be modulated by the substituents attached to the heterocyclic ring. acs.org

| Material Type | Synthetic Role of this compound | Resulting Property |

| Luminescent Compounds | Precursor for attaching fluorophores via cross-coupling. | Tunable photophysical characteristics (e.g., fluorescence, AIE). acs.org |

| Corrosion Inhibitors | Building block for inhibitors with tailored adsorption properties. | Enhanced protection of metal surfaces. acs.org |

| Organic Semiconductors | Intermediate for creating extended π-conjugated systems. | Modified charge transport properties. |

Medicinal Chemistry and Pharmacological Investigations of 8 Iodoisoquinoline Derivatives

Design and Synthesis of Isoquinoline-Based Drug Candidates

The synthesis of isoquinoline (B145761) derivatives involves a variety of organic chemistry methodologies, allowing for the introduction of diverse substituents at different positions of the isoquinoline core. These modifications are crucial for optimizing pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Research has explored the synthesis of various isoquinoline scaffolds, such as pyrrolo[2,1-a]isoquinolines nih.gov, pyrimido[4,5-c]isoquinolinequinones ucl.ac.be, and substituted isoquinoline-1,3-diones tandfonline.com. Synthetic strategies often employ palladium-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, to introduce functional groups at specific positions, including the 3-position of quinoline-8-carboxamides acs.org. Modifications at the 8-position of the isoquinoline ring, as seen in compounds like 8-amino-isocorydine nih.gov or 1,2,3,4-tetrahydro-8-(m-methoxyphenyl)-2-methylisoquinoline hydrochloride ontosight.ai, have also been investigated to modulate biological activity. The incorporation of halogens, such as iodine, at specific positions is a common strategy in medicinal chemistry to influence lipophilicity, electronic properties, and binding interactions with biological targets.

In Vitro and In Vivo Biological Activity Profiling

Isoquinoline derivatives have demonstrated a broad range of biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activities and Cytotoxicity Studies

Numerous isoquinoline derivatives have exhibited significant cytotoxic and antitumor activities against various cancer cell lines. For instance, 8-amino-isocorydine (8-NICD) displayed potent cytotoxicity against human carcinoma cell lines, with half-maximal inhibitory concentrations (IC50) ranging from 8.0 to 142.8 µM, while showing minimal toxicity to normal fibroblasts nih.gov. Pyrrolo[2,1-a]isoquinoline derivatives have shown satisfactory activity against HeLa cells, with mean IC50 values between 1.93 and 33.84 µM, and specific compounds like 6a and 6c demonstrated potent cytotoxicity against T47D breast cancer cells nih.gov. Furthermore, certain isoquinoline-1,3(2H,4H)-dione derivatives have exhibited antiproliferative activity against multiple myeloma cell lines, with compound 10a showing an IC50 of 2.25 µM against NCI-H929 cells tandfonline.com. Complexes derived from palladium and rhodium with isoquinoline ligands have also shown promising in vitro anticancer activity, with some exhibiting higher efficacy than cisplatin (B142131) against HepG2 cells chinesechemsoc.org. Synthesized amino isoquinoline-5,8-dione (B3342986) derivatives demonstrated potent cytotoxic activity against brine shrimp, indicating broad cytotoxic potential niscpr.res.in.

Table 1: Anticancer Cytotoxicity of Selected Isoquinoline Derivatives

| Compound/Derivative Class | Target Cell Line(s) | IC50 Value (µM) | Reference |

| 8-Amino-isocorydine (8-NICD) | Various carcinoma cell lines | 8.0 - 142.8 | nih.gov |

| Pyrrolo[2,1-a]isoquinoline derivatives | HeLa | 1.93 - 33.84 | nih.gov |

| Compound 6a (Pyrrolo[2,1-a]isoquinoline) | T47D (Breast Cancer) | Potent (specific value not in snippet) | nih.gov |

| Compound 6c (Pyrrolo[2,1-a]isoquinoline) | T47D (Breast Cancer) | Most potent (specific value not in snippet) | nih.gov |

| Compound 10a (Isoquinoline-1,3-dione) | NCI-H929 (Multiple Myeloma) | 2.25 | tandfonline.com |

| Compound 10a (Isoquinoline-1,3-dione) | U239 (Multiple Myeloma) | 5.86 | tandfonline.com |

| Pd(II)/Rh(III) Complexes with Isoquinoline | HepG2 | Higher than cisplatin (specific values not in snippet) | chinesechemsoc.org |

| Amino isoquinoline-5,8-dione derivatives | Brine shrimp | 95-100% cytotoxicity | niscpr.res.in |

Antimicrobial (Antibacterial, Antifungal) and Antiviral Efficacy

Isoquinoline alkaloids and their derivatives have demonstrated a range of antimicrobial activities. Berberine (B55584), a prominent isoquinoline alkaloid, exhibits broad-spectrum activity against bacteria, fungi, protozoa, and viruses mdpi.commdpi.com. Research on other isoquinoline alkaloids has shown activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) in the micromolar range nih.gov. Antifungal properties have also been observed, with MIC values reported against Candida albicans and Fusarium oxysporum nih.gov. In terms of antiviral activity, certain isoquinoline alkaloids have shown inhibitory effects against DNA viruses like Herpes simplex virus (HSV) and RNA viruses such as parainfluenza virus (PI-3) researchgate.net. However, some studies have reported a lack of significant antibacterial or antifungal activity for specific isoquinoline derivatives against certain microbial strains niscpr.res.inresearchgate.net.

Table 2: Antimicrobial and Antiviral Activity of Selected Isoquinoline Alkaloids/Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity Type | Activity/MIC Range (µM) | Reference |

| Berberine | Bacteria, Fungi, Protozoa, Viruses | Antimicrobial | Effective | mdpi.commdpi.com |

| Various Isoquinoline Alkaloids | E. coli, S. aureus, B. subtilis, E. aerogenes, P. vulgaris, S. epidermidis | Antibacterial | 0.02 - 0.05 M | nih.gov |

| Various Isoquinoline Alkaloids | C. albicans, Fusarium oxysporum | Antifungal | 16.69 - 222.31 | nih.gov |

| Reticuline, Norjuziphine | Herpes simplex virus (HSV), Parainfluenza virus (PI-3) | Antiviral | Inhibition observed | researchgate.net |

| Juziphine, Laudanidine | HSV-1 | Antiviral | No significant activity | researchgate.net |

Neurological Activity and Neuroprotective Potential

Isoquinoline alkaloids are recognized for their significant neuroprotective potential, offering therapeutic avenues for neurodegenerative diseases. These compounds can exert neuroprotection by mechanisms including the inhibition of neuroinflammation, reduction of oxidative damage, regulation of autophagy, and mitigation of mitochondrial dysfunction nih.gov. Specific alkaloids like nuciferine (B1677029) and berberine have demonstrated antioxidant properties and the ability to protect neuronal cells from oxidative stress nih.govmdpi.comnih.gov. Tetrahydropalmatine has shown potential in promoting neurogenesis and enhancing neuronal repair nih.gov. Furthermore, many isoquinoline derivatives are investigated for their role in Alzheimer's disease (AD) therapy, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which helps to improve cholinergic deficits nih.govmdpi.com. Studies have also explored the impact of isoquinoline alkaloids on pathways like NRF2-KEAP1, crucial for combating oxidative stress in neurodegenerative conditions mdpi.com.

Anti-inflammatory and Analgesic Properties

Isoquinoline derivatives have exhibited notable anti-inflammatory, analgesic, and antipyretic activities. Research has evaluated novel N-substituted (E)-4-arylidene-isoquinoline-1,3-dione derivatives, with compounds 5g, 5d, and 5h demonstrating significant anti-inflammatory and analgesic effects comparable to established drugs like diclofenac (B195802) sodium innovareacademics.incore.ac.uk. In carrageenan-induced paw edema models, these compounds showed dose-dependent inhibition of inflammation innovareacademics.in. Similarly, in acetic acid-induced writhing tests, compounds 5g and 5h exhibited peripheral analgesic activity comparable to diclofenac sodium, while compound 5d showed moderate activity core.ac.uk.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key mechanism for managing cholinergic deficits in conditions like Alzheimer's disease. Several isoquinoline alkaloids have been identified as potent inhibitors of these enzymes. Chelerythrine, for instance, displayed the highest inhibitory activity among tested isoquinoline alkaloids, with IC50 values of 0.72 µM against AChE and 2.15 µM against BuChE mdpi.com. Other isoquinoline alkaloids, such as stylopine, epiberberine, and pseudocopsitine, have also shown significant AChE inhibition, with IC50 values in the low micromolar range nih.gov. Nantenine has been reported as an effective AChE inhibitor with an IC50 of 1.09 µM tandfonline.com. The isoquinoline nitrogen atom is suggested to play a role in binding to the enzyme's active site mdpi.com.

Catalytic Science and 8 Iodoisoquinoline Derived Ligands

Design and Synthesis of Chiral 8-Aryl-Isoquinoline Ligands

The design of effective chiral ligands from 8-iodoisoquinoline often focuses on introducing sterically demanding and electronically tunable groups at the 8-position. This strategic placement is hypothesized to create a confined chiral environment around the metal center, thereby influencing the stereochemical outcome of a catalytic reaction. acs.org, nih.gov

A prominent class of such ligands is the bis-8-aryl-isoquinoline (AriQ) bis-alkylamine family. nih.gov The synthesis of these tetradentate ligands is divergent and scalable, allowing for systematic modification of their structure to study structure-activity relationships. nih.gov, nih.gov A key intermediate in this process is an 8-substituted-3-formyl-isoquinoline. acs.org, nih.gov

The synthetic pathway commences with a starting material like 2-bromo-6-benzyloxybenzaldehyde. nih.gov A crucial step involves the Larock isoquinoline (B145761) synthesis to construct the core isoquinoline ring system. nih.gov Subsequent functional group manipulations, including hydrogenolysis of the benzyl (B1604629) protecting group and triflation of the resulting hydroxyl group, yield a key intermediate, 8-triflate-3-diethoxymethyl-isoquinoline. acs.org, nih.gov This triflate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are used to install a variety of aryl groups at the 8-position. acs.org, nih.gov, researchgate.net, nih.gov This step is critical for tuning the steric and electronic properties of the final ligand.

The terminal step in the ligand synthesis involves the condensation of the 8-aryl-3-formyl-isoquinoline intermediate with a chiral diamine, such as (R,R)-dipyrrolidinyl (dp) or (R,R)-N,N′-dimethylcyclohexyl-diamine (mc), to form the final tetradentate ligands, designated as AriQ2dp and AriQ2mc. acs.org, nih.gov This modular approach enables the creation of a library of ligands with diverse attributes for screening in various catalytic applications. nih.gov

Asymmetric Catalysis Mediated by this compound-Derived Complexes

Complexes formed from 8-aryl-isoquinoline ligands and transition metals, particularly earth-abundant metals like iron, have emerged as potent catalysts for asymmetric reactions. acs.org, nih.gov These catalysts leverage the unique chiral pocket created by the ligands to achieve high levels of stereocontrol.

A notable application of these iron complexes is in enantioselective oxidation reactions. acs.org Specifically, complexes such as FeII(AriQ2dp)(OTf)2 and FeII(AriQ2mc)(OTf)2 have proven to be highly effective catalysts for the epoxidation and hydroxy carbonylation of conjugated alkenes, using hydrogen peroxide as a green oxidant. nih.gov, nih.gov

The catalysts demonstrate a remarkable ability to induce facial selectivity in oxygen transfer transformations. acs.org, nih.gov For instance, in the asymmetric epoxidation of methyl cinnamate, the catalyst FeII(3,5-di-CF3iQ2dp) provides the corresponding epoxide product with high yield and excellent enantioselectivity. nih.gov The research highlights how tuning the electronic properties of the aryl group at the 8-position directly impacts the catalyst's performance.

| Catalyst Complex | Aryl Group (Ar) | Yield (%) | Enantiomeric Excess (ee, %) | Ref |

|---|---|---|---|---|

| FeII(AriQ2dp) | Phenyl | 85 | 88 | nih.gov |

| FeII(AriQ2dp) | 4-MeO-Ph | 81 | 85 | nih.gov |

| FeII(AriQ2dp) | 4-CF3-Ph | 84 | 91 | nih.gov |

| FeII(AriQ2dp) | 3,5-di-CF3-Ph | 86 | 95 | nih.gov |

| FeII(AriQ2mc) | 3,5-di-CF3-Ph | 82 | 93 | nih.gov |

While extensively studied in oxidation reactions, the application of this compound-derived ligands in asymmetric hydrogenation is a less explored area. However, their utility in C-H functionalization has been demonstrated. The parent bis-isoquinoline bis-alkylamine iron complex, without an aryl group at the 8-position, showed reactivity in C–H hydroxylation reactions, suggesting that the 8-aryl substituted analogues hold significant potential for such transformations. nih.gov C-H functionalization represents a powerful strategy in organic synthesis, and developing catalysts that can control both site-selectivity and stereoselectivity is a major goal. The tunable nature of the 8-aryl-isoquinoline scaffold makes it a promising platform for designing new catalysts for enantioselective C-H functionalization reactions. Further research is anticipated to expand the scope of these catalysts into asymmetric hydrogenation and other C-H activation processes.

Applications in Homogeneous and Heterogeneous Catalysis

The iron complexes derived from 8-aryl-isoquinoline ligands are prime examples of homogeneous catalysts, operating in the same phase as the reactants. acs.org, nih.gov Their solubility in organic solvents facilitates catalyst-substrate interaction, leading to high efficiency and selectivity under mild reaction conditions. Homogeneous catalysis allows for fine-tuning of the catalyst's molecular structure, which is a key advantage of the 8-aryl-isoquinoline ligand system. nih.gov

The development of heterogeneous catalysts from these systems involves immobilizing the molecular catalyst onto a solid support. While specific examples for 8-aryl-isoquinoline complexes are not widely reported, the principles of heterogenization could be applied. For instance, the ligand could be functionalized with a reactive group that allows it to be covalently anchored to supports like silica, polymers, or magnetic nanoparticles. researchgate.net Such immobilization would facilitate catalyst recovery and recycling, enhancing the sustainability and industrial applicability of the catalytic process. The transition from homogeneous systems to robust heterogeneous counterparts is a logical next step in maximizing the utility of these versatile ligands.

Ligand Design Principles and Structure-Activity-Selectivity Relationships

The effectiveness of 8-aryl-isoquinoline-derived ligands stems from a clear and innovative design principle. The primary strategy was to introduce a bulky substituent at the remote C-8 position of the isoquinoline ring. nih.gov This was a departure from previous designs based on aminopyridine ligands, where modifying the positions closest to the metal center often led to catalyst destabilization. nih.gov It was hypothesized that the 8-position could be used to modulate the metal's electronic properties while simultaneously creating a deeply buried and sterically demanding active site. acs.org, nih.gov

This design has proven to be highly successful, establishing a clear structure-activity-selectivity relationship. nih.gov As demonstrated in the asymmetric epoxidation of conjugated alkenes, the electronic nature of the aryl group at the 8-position directly correlates with the enantioselectivity of the reaction. nih.gov Introducing electron-withdrawing groups, such as trifluoromethyl (CF3), on the aryl ring leads to a significant increase in the enantiomeric excess of the product. nih.gov For example, moving from a simple phenyl group (88% ee) to a 3,5-bis(trifluoromethyl)phenyl group (95% ee) systematically enhances the stereochemical control. nih.gov This relationship underscores the principle that the C-8 aryl group fine-tunes the electronic environment of the iron center, which in turn governs its interaction with the substrate and dictates the facial selectivity of the oxygen transfer. acs.org, nih.gov Further structural analysis shows that steric interactions between the isoquinoline and other parts of the ligand can force a non-planar arrangement, which also contributes to the unique chiral environment of the catalytic site. aip.org

Coordination Chemistry of 8 Iodoisoquinoline

Synthesis and Characterization of Metal-8-Iodoisoquinoline Complexes

The synthesis of metal complexes with 8-Iodoisoquinoline typically involves the reaction of a suitable metal salt with the ligand in a molar ratio designed to achieve the desired coordination number. The general procedure consists of dissolving the metal salt (e.g., halides, perchlorates, or nitrates) and the this compound ligand in an appropriate solvent, such as methanol (B129727), ethanol, or acetonitrile (B52724). The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. The resulting solid complexes can then be isolated by filtration, washed with the solvent, and dried in a vacuum. researchgate.net

For instance, the synthesis of a generic [M(this compound)₂X₂] complex (where M is a divalent metal like Zn(II) and X is a halide) would follow the reaction of one equivalent of a zinc(II) halide salt with two equivalents of this compound in methanol. nih.gov

Characterization of these complexes is crucial to confirm their formation and elucidate their structure. Standard analytical techniques employed include:

Elemental Analysis: To determine the empirical formula of the complex and verify the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the isoquinoline (B145761) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the structure of the complex in solution.

While extensive studies are available for related ligands like 8-hydroxyquinoline, the specific synthesis and characterization data for a wide range of this compound complexes are less common in the literature, necessitating analysis based on the principles established for similar N-heterocyclic ligands. researchgate.net

Investigation of Ligand Binding Modes and Coordination Geometries

This compound is expected to function primarily as a monodentate ligand , coordinating to a metal center through the lone pair of electrons on its nitrogen atom. The presence of the large iodine atom at the C8 position, adjacent to the nitrogen donor, introduces significant steric hindrance. This steric bulk can influence the number of ligands that can coordinate to the metal center and can distort the resulting coordination geometry.

The coordination geometry around a central metal ion is determined by its coordination number and the nature of the ligands. libretexts.org For complexes of this compound, several geometries are possible depending on the metal ion and reaction stoichiometry:

Tetrahedral: A coordination number of four can result in a tetrahedral geometry, particularly for metal ions like Zn(II) in complexes of the type [Zn(this compound)₂X₂]. nih.gov

Square Planar: This geometry is also common for a coordination number of four, especially for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). libretexts.org

Octahedral: With a coordination number of six, an octahedral geometry is the most common arrangement. wikipedia.org This might be observed in complexes such as [M(this compound)₄X₂].

The steric clash from the iodine atom might favor lower coordination numbers or lead to distorted versions of these ideal geometries. Furthermore, the iodine atom could potentially participate in weak secondary interactions, such as halogen bonding, with counter-ions or solvent molecules in the crystal lattice, further influencing the solid-state structure. researchgate.net

| Coordination Number | Molecular Geometry | General Example Formula |

|---|---|---|

| 4 | Tetrahedral | [M(L)₂X₂] |

| 4 | Square Planar | [M(L)₂X₂] |

| 6 | Octahedral | [M(L)₄X₂] |

L = this compound; M = Metal Ion; X = Anionic Ligand (e.g., Cl⁻, Br⁻)

Spectroscopic Characterization of Coordination Compounds

Spectroscopic methods are indispensable for characterizing the coordination compounds of this compound.

Infrared (IR) Spectroscopy: Coordination of the isoquinoline nitrogen to a metal ion typically leads to a shift in the C=N and C=C stretching vibrations of the aromatic ring to higher frequencies. This shift is a direct indication of the ligand-metal bond formation. researchgate.net For example, the C=N stretching frequency in the free ligand would be expected to increase upon complexation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are often observed. These spectra can help in determining the coordination geometry of the complex, as different geometries give rise to distinct spectral patterns. researchgate.net

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In diamagnetic complexes, ¹H NMR spectroscopy can confirm the coordination of the ligand. The electronic environment of the protons on the isoquinoline ring changes upon coordination, leading to a downfield or upfield shift of their resonance signals compared to the free ligand. The proton nearest the coordination site (H1) is often the most affected.

| Spectroscopic Technique | Observed Parameter | Expected Change Upon Coordination |

|---|---|---|

| Infrared (IR) | C=N Stretch (νC=N) | Shift to higher frequency (wavenumber) |

| ¹H NMR | Chemical Shift of Ring Protons | Significant shift (typically downfield) |

| UV-Visible | Absorption Bands | Appearance of new d-d and charge-transfer bands |

Exploration of Magnetic Properties and Applications

The magnetic properties of metal-8-Iodoisoquinoline complexes are primarily determined by the electronic configuration of the central metal ion.

Diamagnetic Complexes: If the central metal ion has a d⁰ or d¹⁰ electronic configuration (e.g., Zn(II), Cd(II)), or if it is a d⁶ low-spin complex (e.g., Co(III)), the resulting coordination compound will be diamagnetic.

Paramagnetic Complexes: If the metal ion contains unpaired d-electrons (e.g., high-spin Fe(III), Cu(II), Ni(II)), the complex will exhibit paramagnetism. researchgate.net The magnitude of the magnetic moment can provide insights into the number of unpaired electrons and the spin state of the metal ion, which can sometimes help in deducing the coordination geometry. For example, experimental investigation of iron tris(8-hydroxyquinoline) (Feq3), a related compound, shows paramagnetic behavior due to the Fe(III) center. researchgate.net

The applications of such complexes are still under exploration. However, based on the properties of related metal-quinoline complexes, potential applications could include:

Catalysis: As catalysts in various organic transformations.

Materials Science: As building blocks for coordination polymers or as precursors for novel materials with specific electronic or magnetic properties.

Luminescent Materials: Isoquinoline derivatives are often fluorescent, and their metal complexes could be explored for applications in organic light-emitting diodes (OLEDs), although the heavy iodine atom might quench luminescence through the heavy-atom effect. researchgate.net

Further research is required to fully synthesize and characterize a broad range of this compound complexes to unlock their potential properties and applications.

Computational Chemistry and in Silico Studies of 8 Iodoisoquinoline

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations are fundamental tools for investigating the electronic structure and predicting the properties of molecules. These methods provide a quantum mechanical basis for understanding molecular behavior.

Electronic Structure and Molecular Orbital Analysis

DFT calculations, employing functionals like B3LYP, are widely used to determine the electronic structure of organic molecules, including the isoquinoline (B145761) core researchgate.netresearchgate.netscirp.orgresearchgate.netijpsat.orgccsenet.org. These studies typically involve optimizing molecular geometries to find the lowest energy conformation and subsequently analyzing properties such as:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap, are crucial for understanding a molecule's reactivity, electron-donating/accepting capabilities, and potential for charge transfer interactions scirp.orgijpsat.org. For quinoline (B57606), a related structure, the HOMO-LUMO energy gap was reported as -4.83 eV, indicating potential for charge transfer interactions scirp.org. Similar analyses for 8-iodoisoquinoline would reveal its specific electronic landscape.

Mulliken Atomic Charges: These calculations distribute the electron density among the atoms in a molecule, providing insight into charge polarization and potential sites for electrostatic interactions scirp.orgijpsat.org. The distribution of charges on the nitrogen atom and various carbon atoms within the isoquinoline ring system is a key aspect of its electronic character.

Molecular Polarity and Dipole Moment: DFT methods can predict the dipole moment, which influences intermolecular interactions and physical properties like solubility and boiling point researchgate.netscirp.org.

Spectroscopic Data Prediction and Validation (e.g., Vibrational Spectra)

DFT calculations are instrumental in predicting spectroscopic properties, particularly vibrational spectra (IR and Raman), which can be compared with experimental data for validation. Studies on isoquinoline and its substituted analogs have shown good agreement between calculated and experimental vibrational frequencies researchgate.netresearchgate.netresearchgate.net.

For instance, DFT calculations using the B3LYP functional with the 6-31+G(d,p) basis set have been employed to predict the infrared (IR) spectrum of isoquinoline researchgate.net. These calculations yield specific vibrational frequencies corresponding to various stretching and bending modes of the molecule.

Table 1: Representative Vibrational Frequencies of Isoquinoline (cm⁻¹)

| Mode Type | Calculated Frequency (cm⁻¹) | Assignment (Example) |

| C–H stretching | ~3000-3100 | Aromatic C–H stretch |

| C=C stretching (aromatic) | ~1500-1650 | Ring stretching |

| C=N stretching | ~1550-1600 | Ring stretching |

| C–H bending (in-plane) | ~1000-1300 | Ring deformation |

| C–H bending (out-of-plane) | ~700-900 | Ring deformation |

Note: These are representative values from studies on isoquinoline and may vary based on the computational method and basis set used. Specific values for this compound would require dedicated calculations.

The comparison of calculated spectra with experimental IR and Raman data allows for the assignment of specific vibrational modes and confirms the accuracy of the theoretical model researchgate.netresearchgate.netresearchgate.net.

Conformational Analysis and Intermolecular Interactions

Conformational analysis aims to identify the most stable three-dimensional arrangement(s) of a molecule. For isoquinoline derivatives, this involves examining dihedral angles and potential intramolecular interactions researchgate.netscielo.brarxiv.orgnih.gov. DFT calculations are often used to optimize these geometries.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their flexibility, diffusion, and interactions within a dynamic environment arxiv.orgusm.myresearchgate.net. For isoquinoline derivatives, MD simulations have been employed to: